![molecular formula C22H18ClN5O2 B2469566 1-(3-氯苯基)-6-(2-(吲哚-1-基)-2-氧代乙基)-4-甲基-1H-吡唑并[3,4-d]嘧啶并-7(6H)-酮 CAS No. 955800-32-5](/img/structure/B2469566.png)
1-(3-氯苯基)-6-(2-(吲哚-1-基)-2-氧代乙基)-4-甲基-1H-吡唑并[3,4-d]嘧啶并-7(6H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of indoline, a class of compounds that have been studied for their potential neuroprotective effects . It has been identified as a potential therapeutic agent for the treatment of ischemic stroke .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of indoline derivatives . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a derivative of indoline. It contains a pyrazolo[3,4-d]pyridazin-7(6H)-one group, which is a type of heterocyclic compound .科学研究应用
抗炎和镇痛应用
该化合物的衍生物已因其抗炎和镇痛特性而受到研究。一项研究描述了具有显着抗炎活性的吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的合成。具体而言,发现一些化合物表现出与标准抗炎药吲哚美辛相当的抗炎活性,而溃疡致病作用极小 (El-Tombary, 2013)。另一项研究合成并测试了噻唑基/恶唑基脒基吲哚,发现某些衍生物表现出显着的抗炎作用,在减少水肿、溃疡倾向和急性毒性方面超过了参考药物苯丁唑酮 (Singh, Bhati, & Kumar, 2008)。
强心活性
对取代的吲哚基二氢哒嗪酮和相关化合物的研究表明,这些衍生物可以显着增强心肌收缩力,而不会显着影响心率和血压,突出了它们作为强心剂的潜力 (Mertens et al., 1990)。
细胞保护性抗溃疡活性
发现与所讨论的化学结构相关的化合物具有细胞保护性抗溃疡活性,特定的衍生物表现出对大鼠诱发性溃疡的有效抑制作用,同时保持较低的急性毒性 (Ikeda et al., 1996)。
抗氧化特性
一项研究考察了某些 CB1 受体配体的抗氧化特性,揭示了它们的潜在抗氧化能力,尽管没有显着影响大鼠脑和肝脏中的各种指标,但特定剂量会导致 GSH 水平降低 (Tsvetanova et al., 2006)。
作用机制
未来方向
The future research directions for this compound could involve further exploration of its potential therapeutic effects, particularly in the context of ischemic stroke . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.
属性
IUPAC Name |
1-(3-chlorophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-14-18-12-24-28(17-7-4-6-16(23)11-17)21(18)22(30)27(25-14)13-20(29)26-10-9-15-5-2-3-8-19(15)26/h2-8,11-12H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEQPZFLRVEDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。